molecular formula C17H15ClF2N4O2S B10912209 N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10912209
M. Wt: 412.8 g/mol
InChI Key: IPPBIKMEJDWXAS-ZVBGSRNCSA-N
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Description

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of furan, triazole, and chlorophenoxy groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorophenol, furan derivatives, and triazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl or triazole groups, leading to different reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Scientific Research Applications

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the triazole moiety may inhibit certain enzymes, while the chlorophenoxy group can interact with cellular membranes or proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar chlorophenoxy group.

    Triazole derivatives: Compounds with triazole moieties used in antifungal and antimicrobial applications.

    Sulfur-containing compounds: Molecules with sulfur groups that exhibit diverse chemical reactivity.

Uniqueness

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of furan, triazole, and chlorophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15ClF2N4O2S

Molecular Weight

412.8 g/mol

IUPAC Name

(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C17H15ClF2N4O2S/c1-2-27-17-23-22-16(15(19)20)24(17)21-9-11-7-8-12(26-11)10-25-14-6-4-3-5-13(14)18/h3-9,15H,2,10H2,1H3/b21-9+

InChI Key

IPPBIKMEJDWXAS-ZVBGSRNCSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl)C(F)F

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C(F)F

Origin of Product

United States

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